molecular formula C18H13ClN2O4 B11358144 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11358144
M. Wt: 356.8 g/mol
InChI Key: AXZCLGGJUTVVHT-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHEN

Properties

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H13ClN2O4/c19-13-4-2-12(3-5-13)16-8-14(21-25-16)18(22)20-9-11-1-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22)

InChI Key

AXZCLGGJUTVVHT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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